molecular formula C16H24BFN2O4 B581134 tert-Butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate CAS No. 1310405-07-2

tert-Butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Cat. No. B581134
M. Wt: 338.186
InChI Key: WDSXXXQAKHAZAY-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “tert-Butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate” are usually used as intermediates in the synthesis of other complex molecules . They often contain a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is widely used in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, starting from commercially available materials . The exact synthesis route would depend on the specific structure of the final product .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Chemical Reactions Analysis

The boronic ester group in these compounds is often involved in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate and related compounds are primarily utilized as intermediates in the synthesis of biologically active compounds and for structural analysis. For instance, compound (1), an intermediate in the synthesis of crizotinib, was synthesized and confirmed via MS and 1HNMR spectrum, with the total yield of the three steps being 49.9% (Kong et al., 2016). In a similar context, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, was synthesized and analyzed using various spectroscopic techniques and X-ray diffraction (Ye et al., 2021).

Crystal Structure and DFT Studies

These compounds are also notable for their crystal structure and theoretical studies. For instance, the crystal structures of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were analyzed and confirmed by spectroscopy and X-ray diffraction. Density Functional Theory (DFT) was used to optimize the molecular structures, which were consistent with crystal structures determined via X-ray diffraction (Huang et al., 2021).

Application in Polymer Synthesis

Furthermore, these compounds are used in the synthesis of polymers. For example, the synthesis of deeply colored polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain was described. These polymers were soluble in common organic solvents and had molecular weights between 3.5 and 22 kDa (Welterlich et al., 2012).

Safety And Hazards

Similar compounds may cause skin and eye irritation, and may also cause respiratory irritation . It’s important to handle these compounds with appropriate safety measures, such as wearing protective gloves and eye protection .

Future Directions

The future directions for research on these types of compounds could involve developing more efficient synthesis methods, or exploring new reactions that these compounds can participate in .

properties

IUPAC Name

tert-butyl N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BFN2O4/c1-14(2,3)22-13(21)20-11-8-10(9-19-12(11)18)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSXXXQAKHAZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694500
Record name tert-Butyl [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

CAS RN

1310405-07-2
Record name Carbamic acid, N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310405-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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